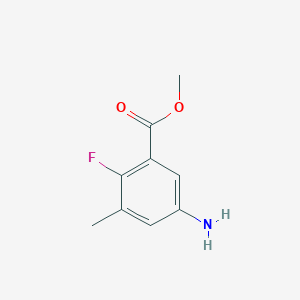

Methyl 5-amino-2-fluoro-3-methylbenzoate

Description

Methyl 5-amino-2-fluoro-3-methylbenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, an amino group at the 5-position, and a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 199.18 g/mol. The compound’s structural features—particularly the electron-withdrawing fluorine and electron-donating amino group—impart unique physicochemical properties, including polarity, solubility, and reactivity.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 5-amino-2-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

LHDXUWRICBSFRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Compounds ()

The following compounds share structural motifs with Methyl 5-amino-2-fluoro-3-methylbenzoate, differing in substituents or functional groups:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Differences | Applications/Potential Use |

|---|---|---|---|---|

| 2-Amino-5-fluoro-3-methylbenzoic acid (A872205) | C₈H₈FNO₂ | -COOH instead of -COOCH₃ | Higher acidity due to carboxylic acid | Pharmaceutical synthesis intermediate |

| Methyl 2-Carbamoylbenzoate (A882767) | C₉H₉NO₃ | Carbamoyl (-CONH₂) at 2-position | Enhanced hydrogen bonding capacity | Agrochemical precursor |

| 5-(Chloromethyl)-2-fluorobenzonitrile (A886178) | C₈H₅ClFN | Chloromethyl (-CH₂Cl) and nitrile (-CN) | Increased electrophilicity | Polymer or dye intermediate |

| 5-Fluoro-2-iodobenzonitrile (A908077) | C₇H₃FIN | Iodo (-I) and nitrile (-CN) at 2-position | Higher molecular weight, halogen reactivity | Radiolabeling or cross-coupling reactions |

Key Observations :

- Polarity and Solubility: The amino group in this compound enhances water solubility compared to nitrile or chloromethyl analogues (e.g., A886178, A908077) .

- Reactivity : The fluorine atom stabilizes the aromatic ring against electrophilic substitution, whereas the methyl ester group offers hydrolytic lability under basic conditions, unlike the stable nitrile group in A886178 .

- Bioactivity: The amino group may confer biological activity (e.g., enzyme targeting), contrasting with the inert nitrile or halogen groups in other analogues .

Comparison with Pesticide Methyl Esters ()

This compound differs significantly from sulfonylurea-based pesticide esters, such as metsulfuron methyl ester and triflusulfuron methyl ester, which feature triazine cores and sulfonylurea linkages. These pesticides inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely for this compound due to its lack of a triazine moiety .

Key Differences :

- Stability: Sulfonylurea esters are prone to hydrolysis in acidic soils, while the fluorine and methyl groups in this compound may enhance stability under similar conditions .

Physicochemical Properties vs. Simple Methyl Esters ()

Compared to simpler methyl esters like methyl salicylate (C₈H₈O₃), this compound exhibits:

- Higher Molecular Weight : 199.18 g/mol vs. 152.15 g/mol for methyl salicylate.

- Altered Solubility: The amino group increases water solubility, while fluorine and methyl groups enhance lipophilicity.

- Volatility : Lower volatility due to higher molecular weight and polar substituents, as inferred from gas chromatography studies on resin esters () .

Biological Activity

Methyl 5-amino-2-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

This compound is characterized by the following structural features:

- Amino Group : This group facilitates hydrogen bonding, enhancing the compound's interaction with biological macromolecules.

- Fluoro Group : The presence of fluorine increases lipophilicity, which can improve membrane permeability and bioavailability.

- Methyl Group : Contributes to the overall hydrophobic character and may influence the compound's reactivity and solubility.

These structural components allow the compound to interact with various biological targets, modulating enzyme activities and receptor interactions effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the fluoro group enhances the compound's lipophilicity, facilitating better cellular uptake. This dual action can lead to modulation of various biochemical pathways, including those involved in antimicrobial activity and potential anticancer effects .

Biological Activity Data

Research findings indicate that this compound exhibits notable biological activity against several pathogens. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli (WT) | 0.25 |

| Klebsiella pneumoniae | 0.5 |

| Pseudomonas aeruginosa (WT) | 1.0 |

These results demonstrate the compound's effectiveness as an antimicrobial agent, highlighting its potential application in treating infections caused by resistant bacterial strains .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study indicated that the fluoro substituent played a crucial role in enhancing the potency of the compound against resistant strains, suggesting a mechanism involving increased intracellular accumulation .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound, revealing that it could inhibit cell proliferation in various cancer cell lines. The study reported that the compound induced apoptosis through modulation of key signaling pathways associated with cell survival and death. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis

To better understand how this compound compares with similar compounds, we present a comparative table highlighting structural differences and their implications for biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 5-amino-2-fluorobenzoate | Lacks methyl group on benzene ring | Similar reactivity but different steric properties |

| Methyl 5-amino-3-methylbenzoate | Lacks fluoro group | Different electronic properties due to absence of fluorine |

| Methyl 5-amino-2-chloro-3-methylbenzoate | Contains chloro instead of fluoro | Chlorine may affect solubility and reactivity differently |

| 5-Amino-4-fluoro-2-methylbenzoic acid | Fluorine at position 4 instead of position 2 | Changes in biological activity due to positional variation |

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity .

Q & A

Basic: What are the key synthetic routes for preparing Methyl 5-amino-2-fluoro-3-methylbenzoate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Start with 5-nitro-2-fluoro-3-methylbenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Step 2: Esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 3:1, Rf ≈ 0.5) .

- Purification: Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do steric and electronic effects of the methyl and fluorine substituents influence regioselective functionalization?

Methodological Answer:

- Steric Effects: The 3-methyl group hinders electrophilic substitution at the adjacent positions, directing reactions to the para or meta positions relative to the amino group.

- Electronic Effects: The electron-withdrawing fluorine at position 2 deactivates the ring, making nucleophilic aromatic substitution (e.g., amination) challenging. Use directing groups like nitro or sulfonic acid to guide functionalization .

- Case Study: Fluorine’s electronegativity increases the acidity of the NH₂ group, enabling selective protection/deprotection strategies (e.g., Boc protection under basic conditions) .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching C₁₀H₁₁FNO₂ (calc. 212.0821) .

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60% acetonitrile/water) .

Advanced: How to resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Problem: Reduced yields at larger scales may stem from inefficient mixing or exothermic reactions during esterification.

- Solutions:

- Optimize stirring rate and temperature control (e.g., use a jacketed reactor for cooling).

- Switch to flow chemistry for better heat and mass transfer .

- Data Analysis: Compare kinetic data (e.g., Arrhenius plots) from small- and large-scale batches to identify deviations in activation energy .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group .

- Spill Management: Neutralize with a 5% sodium bicarbonate solution and absorb with vermiculite .

Advanced: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Experimental Design:

- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

- Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis:

Basic: What solvents are compatible with this compound for reaction optimization?

Methodological Answer:

- Polar Solvents: DMF or DMSO for SNAr reactions (due to high dielectric constant).

- Non-Polar Solvents: Toluene or dichloromethane for Friedel-Crafts alkylation.

- Precautions: Avoid prolonged exposure to protic solvents (e.g., water, methanol) to prevent ester hydrolysis .

Advanced: How to address conflicting NOE correlations in structural elucidation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.